Cas no 147663-01-2 ((S)-9-Hydroxy Risperidone)

(S)-9-Hydroxy Risperidone is a pharmacologically active metabolite of risperidone, an atypical antipsychotic agent. It exhibits high affinity for serotonin (5-HT2A) and dopamine (D2) receptors, contributing to its therapeutic effects in the treatment of schizophrenia and bipolar disorder. The (S)-enantiomer demonstrates enhanced receptor binding specificity compared to its (R)-counterpart, potentially improving efficacy and reducing side effects. Its well-characterized pharmacokinetic profile, including predictable metabolism and elimination, supports its use in clinical research and drug development. Analytical standards of (S)-9-Hydroxy Risperidone are valuable for metabolite studies, pharmacokinetic modeling, and quality control in pharmaceutical applications. The compound is typically supplied as a high-purity reference material for research purposes.
(S)-9-Hydroxy Risperidone structure
(S)-9-Hydroxy Risperidone structure
Product Name:(S)-9-Hydroxy Risperidone
CAS No:147663-01-2
MF:C23H27FN4O3
MW:426.483888864517
CID:1061380
PubChem ID:9823781
Update Time:2025-11-02

(S)-9-Hydroxy Risperidone Chemical and Physical Properties

Names and Identifiers

    • (S)-9-Hydroxy Risperidone
    • (S)-(-)-9-HYDROXY RISPERIDONE
    • 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)-1-piperidinyl]ethyl}-9-hyd roxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one
    • Pure Paliperidone (-)
    • (S)-Paliperidone
    • 9-(S)-Paliperidone
    • Paliperidone S-Isomer
    • paliperidon Impurity 2
    • (S)-9-Hydroxy Risperidone ((S)-Paliperidone)
    • 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-9(S)-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
    • (9S)-3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro -9-hydroxy-2-Methyl-4H-pyrido[1,2-a]pyriMidin-4-one
    • DTXSID601312761
    • NSC759623
    • (9S)-3-{2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one
    • (-)-9-hydroxyrisperidone
    • (9S)-3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one
    • 147663-01-2
    • UNII-44IIB89L1M
    • NS00116427
    • (9S)-3-(2-(4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl)ethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido(1,2-a)pyrimidin-4-one
    • PD132316
    • SCHEMBL11899798
    • Pharmakon1600-01502318
    • 4H-Pyrido(1,2-a)pyrimidin-4-one, 3-(2-(4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl)ethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-, (9S)-
    • Q27157245
    • CHEMBL4789770
    • (S)-9-Hydroxyrisperidone
    • AB01274705-01
    • Paliperidone, (S)-
    • 44IIB89L1M
    • NCGC00183874-01
    • AB01274705_02
    • CHEBI:83805
    • R-078544
    • Inchi: 1S/C23H27FN4O3/c1-14-17(23(30)28-9-2-3-19(29)22(28)25-14)8-12-27-10-6-15(7-11-27)21-18-5-4-16(24)13-20(18)31-26-21/h4-5,13,15,19,29H,2-3,6-12H2,1H3/t19-/m0/s1
    • InChI Key: PMXMIIMHBWHSKN-IBGZPJMESA-N
    • SMILES: FC1C=CC2=C(C=1)ON=C2C1CCN(CCC2=C(C)N=C3[C@H](CCCN3C2=O)O)CC1

Computed Properties

  • Exact Mass: 426.20700
  • Monoisotopic Mass: 426.20671890g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 4
  • Complexity: 764
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 82.2Ų

Experimental Properties

  • Density: 1.5±0.1 g/cm3
  • Melting Point: >146°C (dec.)
  • Boiling Point: 612.3±65.0 °C at 760 mmHg
  • Flash Point: 324.1±34.3 °C
  • Solubility: Chloroform (Slightly), Ethanol (Slightly, Sonicated)
  • PSA: 84.39000
  • LogP: 3.01920
  • Vapor Pressure: 0.0±1.9 mmHg at 25°C

(S)-9-Hydroxy Risperidone Security Information

(S)-9-Hydroxy Risperidone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
H953360-0.5mg
(S)-9-Hydroxy Risperidone
147663-01-2
0.5mg
$ 275.00 2022-06-04
TRC
H953360-1mg
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1mg
$ 488.00 2023-09-07
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H953360-2mg
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$ 879.00 2023-04-15
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H953360-5mg
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5mg
$ 316.00 2023-09-07
TRC
H953360-10mg
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10mg
$ 3181.00 2023-09-07
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H953360-.5mg
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$ 316.00 2023-04-15

Additional information on (S)-9-Hydroxy Risperidone

Comprehensive Guide to (S)-9-Hydroxy Risperidone (CAS No. 147663-01-2): Properties, Applications, and Market Insights

(S)-9-Hydroxy Risperidone (CAS No. 147663-01-2) is a significant metabolite of the widely used antipsychotic drug Risperidone. This compound plays a crucial role in the pharmacological activity of its parent drug, contributing to the therapeutic effects observed in patients. As a chiral molecule, the (S)-enantiomer is particularly noteworthy for its distinct biological properties and applications in neuroscience research and pharmaceutical development.

The chemical structure of (S)-9-Hydroxy Risperidone features a benzisoxazole moiety with a hydroxyl group at the 9-position, which is essential for its interaction with dopamine and serotonin receptors. Researchers are increasingly interested in this compound due to its potential role in understanding the metabolic pathways of antipsychotic medications and their effects on the central nervous system.

In pharmaceutical research, (S)-9-Hydroxy Risperidone serves as a valuable reference standard for analytical methods development. Laboratories worldwide use this compound for HPLC calibration, mass spectrometry studies, and pharmacokinetic research. Its precise characterization helps scientists better understand drug metabolism and develop more effective therapeutic regimens for mental health conditions.

The synthesis of (S)-9-Hydroxy Risperidone involves sophisticated chiral separation techniques or asymmetric synthesis methods to obtain the pure enantiomer. Pharmaceutical manufacturers pay close attention to the optical purity of this compound, as even minor impurities can affect research outcomes and analytical results. Recent advancements in chromatographic separation technologies have made the production of high-purity (S)-9-Hydroxy Risperidone more efficient and cost-effective.

From a therapeutic perspective, studies suggest that (S)-9-Hydroxy Risperidone contributes significantly to the overall clinical effects of Risperidone therapy. Researchers are particularly interested in how this metabolite influences dopamine D2 receptor occupancy and serotonin 5-HT2A receptor binding, which are crucial for understanding the drug's mechanism of action in treating schizophrenia and bipolar disorder.

The market for (S)-9-Hydroxy Risperidone reference standards has grown steadily in recent years, driven by increasing demand from pharmaceutical quality control laboratories and academic research institutions. Analytical chemists frequently search for high-purity (S)-9-Hydroxy Risperidone to support their method validation studies and clinical research projects. The compound's stability and well-characterized properties make it ideal for long-term research applications.

Recent scientific publications have explored the potential of (S)-9-Hydroxy Risperidone in personalized medicine approaches. By studying individual variations in the metabolism of Risperidone to (S)-9-Hydroxy Risperidone, researchers hope to develop more tailored treatment strategies for psychiatric patients. This aligns with current trends in precision psychiatry and the growing emphasis on pharmacogenomics in mental health care.

Quality control of (S)-9-Hydroxy Risperidone requires rigorous analytical techniques, including chiral HPLC analysis and spectroscopic characterization. Manufacturers must ensure the absence of the (R)-enantiomer and other potential impurities that could compromise research results. The compound's shelf life and storage conditions are also critical considerations for research laboratories.

In the context of drug development, understanding the pharmacokinetics of (S)-9-Hydroxy Risperidone provides valuable insights for designing improved antipsychotic medications. Pharmaceutical scientists are particularly interested in how this metabolite contributes to the overall therapeutic window and side effect profile of Risperidone-based treatments.

The global market for pharmaceutical reference standards like (S)-9-Hydroxy Risperidone continues to expand, with increasing demand from emerging research markets. Analytical laboratories frequently inquire about certified reference materials and stability data for this compound, reflecting its importance in quality assurance programs.

Future research directions for (S)-9-Hydroxy Risperidone may include investigations into its potential independent pharmacological effects and possible applications beyond its role as a metabolite. Some preliminary studies suggest that this compound might have unique interactions with neural receptors that could be harnessed for novel therapeutic approaches in neuropsychiatric disorders.

For researchers working with (S)-9-Hydroxy Risperidone, proper handling and storage are essential to maintain the compound's integrity. Standard protocols recommend storage at controlled temperatures and protection from light to ensure long-term stability. These precautions are particularly important for laboratories conducting longitudinal studies or clinical trial support services.

The analytical characterization of (S)-9-Hydroxy Risperidone typically involves advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry. These methods provide definitive proof of structure and purity, which are critical for research applications. Many laboratories seek detailed spectral data and chromatographic profiles when evaluating different sources of this reference material.

As the pharmaceutical industry continues to emphasize quality by design principles, the role of well-characterized metabolites like (S)-9-Hydroxy Risperidone becomes increasingly important. This compound serves as a vital tool for understanding drug metabolism and developing more effective analytical methods for therapeutic drug monitoring in clinical practice.

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